

# Investigational New Drug Crisugabalin: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Crisugabalin |           |
| Cat. No.:            | B12431374    | Get Quote |

An In-depth Guide to the Preclinical and Clinical Profile of a Novel Gabapentinoid

**Crisugabalin** (also known as HSK16149) is an investigational new drug emerging as a promising therapeutic candidate for the management of neuropathic pain. As a next-generation gabapentinoid, it exhibits a distinct pharmacological profile that suggests potential advantages over existing therapies. This technical guide provides a comprehensive overview of the background, mechanism of action, preclinical pharmacology, and clinical trial data for **Crisugabalin**, tailored for researchers, scientists, and drug development professionals.

# **Core Background and Mechanism of Action**

**Crisugabalin** is a selective ligand for the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels (VGCCs), a key target in the pathophysiology of neuropathic pain.[1] Similar to other gabapentinoids like pregabalin, **Crisugabalin**'s primary mechanism of action involves binding to this subunit, which in turn modulates calcium influx into presynaptic nerve terminals.[1] This reduction in calcium entry leads to a decreased release of excitatory neurotransmitters, such as glutamate and substance P, ultimately dampening neuronal hyperexcitability and alleviating pain.[1]

Notably, preclinical studies have demonstrated that **Crisugabalin** possesses a significantly higher binding affinity for the  $\alpha 2\delta$ -1 subunit compared to pregabalin.[1] This enhanced potency may translate to greater efficacy at lower doses and a potentially improved side-effect profile.



### Signaling Pathway of Crisugabalin



Click to download full resolution via product page



Caption: Mechanism of action of Crisugabalin at the presynaptic terminal.

# **Preclinical Pharmacology**

**Crisugabalin** has undergone extensive preclinical evaluation to characterize its efficacy and safety profile in various animal models of neuropathic pain.

### **Binding Affinity**

In vitro binding assays have confirmed **Crisugabalin**'s high affinity for the  $\alpha 2\delta$ -1 subunit of VGCCs.

| Compound     | Binding Affinity (IC50) for α2δ-1 | Reference |
|--------------|-----------------------------------|-----------|
| Crisugabalin | 4.0 nM                            | [1]       |
| Pregabalin   | 92.0 nM                           | [1]       |

# In Vivo Efficacy in Neuropathic Pain Models

**Crisugabalin** has demonstrated significant analgesic effects in two well-established rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Streptozotocin (STZ)-induced diabetic neuropathy model.

| Animal Model                      | Minimum<br>Effective Dose<br>(MED) -<br>Crisugabalin | MED -<br>Pregabalin | Duration of<br>Action<br>(Crisugabalin<br>at 30 mg/kg) | Reference |
|-----------------------------------|------------------------------------------------------|---------------------|--------------------------------------------------------|-----------|
| Chronic Constriction Injury (CCI) | 10 mg/kg                                             | 30 mg/kg            | Not specified                                          |           |
| STZ-induced Diabetic Neuropathy   | 10 mg/kg                                             | 30 mg/kg            | Up to 24 hours                                         |           |



### **Safety Pharmacology**

Preclinical safety studies have indicated that **Crisugabalin** has a favorable therapeutic index. Notably, the brain tissue exposure to **Crisugabalin** was found to be 18-fold lower than that of pregabalin, suggesting a potentially better neurotoxicity profile.[2]

# Experimental Protocols Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used method to induce neuropathic pain.

- Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.
- Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose
  ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm
  between each ligature.[3] The ligatures are tightened to a degree that causes a slight
  constriction of the nerve without arresting epineural blood flow.[3] The muscle and skin layers
  are then closed.
- Pain Behavior Assessment: Mechanical allodynia is typically assessed using von Frey
  filaments. The paw withdrawal threshold in response to the application of filaments of varying
  stiffness to the plantar surface of the hind paw is measured. A significant decrease in the
  withdrawal threshold in the ligated paw compared to the contralateral paw or baseline
  indicates the presence of neuropathic pain.[4]

Experimental Workflow for the CCI Model



Click to download full resolution via product page

Caption: Workflow for the Chronic Constriction Injury (CCI) model.



# Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

This model is used to mimic the neuropathic pain associated with diabetes.

- Induction of Diabetes: Adult male Sprague-Dawley rats are injected with a single intraperitoneal dose of STZ (typically 50-65 mg/kg) dissolved in citrate buffer.[5] Control animals receive the vehicle only.
- Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.[6]
- Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks following the induction of diabetes.
- Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments as described for the CCI model. Thermal hyperalgesia can be measured by assessing the latency of paw withdrawal from a radiant heat source.

### **Clinical Development**

**Crisugabalin** has progressed to late-stage clinical trials for the treatment of various neuropathic pain conditions.

### Phase 3 Trial in Postherpetic Neuralgia (NCT05140863)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **Crisugabalin** in adults with postherpetic neuralgia.[8][9]



| Parameter            | Details                                                                                                                                                                                                                                                      |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design         | Multicenter, randomized, double-blind, placebo-<br>controlled, parallel-group study with a 12-week<br>double-blind treatment period followed by a 14-<br>week open-label extension.[1][9]                                                                    |
| Patient Population   | 366 adults with postherpetic neuralgia and an average daily pain score (ADPS) of ≥ 4 on an 11-point Numeric Pain Rating Scale.[1][10]                                                                                                                        |
| Inclusion Criteria   | Age 18-75 years, pain present for >1 month after healing of herpes zoster rash, VAS pain score ≥40 mm at screening.[8]                                                                                                                                       |
| Exclusion Criteria   | Peripheral neuropathy unrelated to PHN, severe hematologic, hepatic, or renal dysfunction, uncontrolled diabetes, history of substance abuse, failure to respond to previous treatment with high-dose pregabalin or gabapentin.[1][8]                        |
| Treatment Arms       | - Crisugabalin 40 mg/day (20 mg BID) (n=121) -<br>Crisugabalin 80 mg/day (40 mg BID) (n=121) -<br>Placebo (n=124)[1][9]                                                                                                                                      |
| Primary Endpoint     | Change from baseline in the Average Daily Pain<br>Score (ADPS) at week 12.[1][9]                                                                                                                                                                             |
| Secondary Endpoints  | Responder rates (≥30% and ≥50% reduction in ADPS), weekly change in ADPS, change in Short-Form McGill Pain Questionnaire (SF-MPQ) scores.[1]                                                                                                                 |
| Key Efficacy Results | Both doses of Crisugabalin demonstrated a statistically significant improvement in ADPS compared to placebo at week 12.[9][10] - 40 mg/day: Least squares mean difference of -1.1 vs placebo 80 mg/day: Least squares mean difference of -1.5 vs placebo.[1] |



Safety and Tolerability

Crisugabalin was well tolerated. Treatmentemergent adverse events included dizziness, hyperuricemia, weight gain, and somnolence.[2] No new safety concerns were identified.[1][9]

# Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain (NCT04647773)

This adaptive design study assessed the efficacy and safety of **Crisugabalin** in patients with painful diabetic peripheral neuropathy.[11]



| Parameter            | Details                                                                                                                                                                                                                                                                                                                                                       |  |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Design         | Multicenter, randomized, double-blind, placebo-<br>and active-controlled adaptive Phase 2/3 study.<br>[10][11]                                                                                                                                                                                                                                                |  |
| Patient Population   | 596 patients with diabetes and clinical manifestations of diabetes-related neuropathic pain.[10][11]                                                                                                                                                                                                                                                          |  |
| Inclusion Criteria   | Age 18-75 years, diagnosis of diabetes,<br>baseline Visual Analog Scale (VAS) pain score<br>of 40-90 mm, stable blood glucose control for at<br>least 3 months prior to screening.[11]                                                                                                                                                                        |  |
| Exclusion Criteria   | Severe comorbidities, known allergies to the study medication.[11]                                                                                                                                                                                                                                                                                            |  |
| Treatment Arms       | - Crisugabalin 40 mg/day (20 mg BID) (n=178) - Crisugabalin 80 mg/day (40 mg BID) (n=179) - Placebo (n=177) - Pregabalin 300 mg/day (titrated to 150 mg BID) (n=62)[10][11]                                                                                                                                                                                   |  |
| Primary Endpoint     | Change in the Average Daily Pain Score (ADPS) over a 13-week treatment period.[10] [11]                                                                                                                                                                                                                                                                       |  |
| Secondary Endpoints  | Changes in the Numeric Rating Scale (NRS) and the Daily Sleep Interference Score (DSIS) during the first two weeks of treatment.[10][11]                                                                                                                                                                                                                      |  |
| Key Efficacy Results | Both doses of Crisugabalin showed statistically significant reductions in ADPS compared to placebo starting from week 1 and continuing through week 13.[10] Significant pain relief with Pregabalin was observed from week 6.[10][11] Crisugabalin also demonstrated significant improvements in NRS and DSIS scores as early as day 2 of administration.[10] |  |



Safety and Tolerability

Crisugabalin was well-tolerated, with a low incidence of serious adverse events.[12]

### Clinical Trial Workflow (NCT05140863)



Click to download full resolution via product page

Caption: Workflow of the Phase 3 clinical trial for Crisugabalin in postherpetic neuralgia.

### **Pharmacokinetics**



The pharmacokinetic profile of **Crisugabalin** has been investigated in Phase 1 clinical trials involving healthy subjects and individuals with varying degrees of renal impairment.

Pharmacokinetics in Healthy Subjects

| Parameter                            | Value Value                                                                                                      | Reference |
|--------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Time to Maximum Concentration (Tmax) | 1.5 - 1.7 hours                                                                                                  | [12]      |
| Half-life (t1/2)                     | 3.7 - 6.4 hours                                                                                                  | [12]      |
| Excretion                            | Primarily renal (70.84% - 83.53% unchanged in urine within 48 hours)                                             | [12]      |
| Dose Proportionality                 | AUC and Cmax are dose-<br>proportional in the 5-120 mg<br>single-dose range and 15-80<br>mg multiple-dose range. | [12]      |
| Accumulation                         | Minimal accumulation after repeated administration.                                                              | [12]      |

### **Pharmacokinetics in Renal Impairment**

A study in subjects with varying degrees of renal function demonstrated that the systemic exposure to **Crisugabalin** increases with the severity of renal impairment.[13]

| Renal Function      | Change in Cmax<br>(vs. Normal) | Change in AUC0-inf (vs. Normal) | Reference |
|---------------------|--------------------------------|---------------------------------|-----------|
| Mild Impairment     | +6.00%                         | +14.63%                         | [13]      |
| Moderate Impairment | +13.83%                        | +119.57%                        | [13]      |
| Severe Impairment   | +21.63%                        | +272.61%                        | [13]      |

These findings suggest that dose adjustments may be necessary for patients with moderate to severe renal impairment.[13] It is recommended that the dose be decreased by approximately



50% for every 50% decline in glomerular filtration rate (GFR).[13]

### Conclusion

**Crisugabalin** is a novel gabapentinoid with a promising preclinical and clinical profile for the treatment of neuropathic pain. Its high affinity for the  $\alpha 2\delta$ -1 subunit of VGCCs, coupled with a favorable pharmacokinetic and safety profile, positions it as a potentially valuable therapeutic option. The completed Phase 3 trials in postherpetic neuralgia and diabetic peripheral neuropathic pain have demonstrated its efficacy and safety. Further clinical development and regulatory review will ultimately determine the role of **Crisugabalin** in the management of chronic pain conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and Safety of Crisugabalin (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 5. aragen.com [aragen.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy and Safety of Crisugabalin (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. Rapid Onset of Pain Relief with Crisugabalin in Patients with Diabetic Peripheral Neuropathic Pain: Findings from a Multicenter, Randomized, Double-Blind, Controlled Study
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A phase I study to evaluate the safety, tolerability, and pharmacokinetics of a novel, potent GABA analog HSK16149 in healthy Chinese subjects [frontiersin.org]
- 13. Safety and pharmacokinetics of a novel potent GABA analogue crisugabalin in Chinese subjects with various degrees of renal impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigational New Drug Crisugabalin: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12431374#investigational-new-drug-crisugabalin-background]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com